molecular formula C19H33BO3Si B572017 tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane CAS No. 1218789-84-4

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Cat. No.: B572017
CAS No.: 1218789-84-4
M. Wt: 348.365
InChI Key: UEEPPRPYENTHLY-UHFFFAOYSA-N
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Description

Introduction

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane stands as a prime example of modern synthetic organic chemistry's capacity to create multifunctional molecules with precisely positioned reactive sites. This compound integrates three distinct chemical functionalities: a tert-butyldimethylsilyl protecting group, a pinacol boronic ester moiety, and a methylated aromatic core, creating a versatile synthetic intermediate with applications spanning pharmaceutical development and advanced materials synthesis.

The molecular architecture of this compound reflects the evolution of synthetic methodology toward increasingly sophisticated building blocks that can participate in multiple types of chemical transformations. The presence of the boronic ester functionality positions this compound as particularly valuable in palladium-catalyzed cross-coupling reactions, while the silyl protecting group provides orthogonal reactivity that enables selective functionalization strategies. The methyl substituent on the aromatic ring introduces both steric and electronic effects that can influence the compound's reactivity profile and selectivity in various synthetic applications.

Research into compounds of this structural class has demonstrated their utility as key intermediates in the synthesis of complex organic molecules, including those with pharmaceutical relevance. The careful positioning of functional groups within this molecular framework allows for controlled reactivity that can be exploited in multi-step synthetic sequences, making it an important tool in modern synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33BO3Si/c1-14-11-15(20-22-18(5,6)19(7,8)23-20)13-16(12-14)21-24(9,10)17(2,3)4/h11-13H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEPPRPYENTHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113566
Record name 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-84-4
Record name 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Procedure

  • Starting Material : 3-Methylphenol.

  • Silylation :

    • React 3-methylphenol with tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) and imidazole (2.0 equiv) in anhydrous DMF at 25°C for 12 h.

    • Yield: ~95% of 3-methylphenoxy-tert-butyldimethylsilane .

  • Iridium-Catalyzed Borylation :

    • Combine the silylated intermediate with bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(OMe)(COD)]₂ (2 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%) in anhydrous THF.

    • Heat at 80°C under N₂ for 24 h.

    • Regioselectivity : The TBDMS group directs borylation to the ortho position relative to the phenolic oxygen, resulting in the 5-borylated product.

    • Yield: 72–85% after column chromatography.

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of B₂pin₂, generating an Ir–Bpin intermediate. The TBDMS ether’s electron-donating effect activates the ortho C–H bond, enabling borylation via a concerted metalation-deprotonation (CMD) pathway. Steric effects from the methyl group at position 3 further bias selectivity toward position 5.

Miyaura Borylation of Aryl Halides

For substrates with pre-existing halides, palladium-catalyzed Miyaura borylation offers an alternative route.

Synthetic Procedure

  • Starting Material : 5-Bromo-3-methylphenol.

  • Silylation :

    • Protect the phenol as described in Section 2.1 to yield 5-bromo-3-methylphenoxy-tert-butyldimethylsilane .

  • Miyaura Borylation :

    • React the brominated intermediate with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane at 100°C for 18 h.

    • Yield: 68–78%.

Advantages and Limitations

  • Advantages : High functional group tolerance; applicable to electron-deficient arenes.

  • Limitations : Requires pre-functionalization with bromide, adding synthetic steps.

Comparative Analysis of Methods

MethodCatalystSelectivity DriverYield (%)Key Advantage
Iridium-Catalyzed C–H[Ir(OMe)(COD)]₂TBDMS directing group72–85Step economy; no pre-halogenation
Miyaura BorylationPd(dppf)Cl₂Halide displacement68–78Broad substrate scope

Characterization and Quality Control

Critical analytical data for the final product include:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 2.4 Hz, 1H, ArH), 7.32 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 1.34 (s, 12H, Bpin), 0.98 (s, 9H, SiC(CH₃)₃), 0.21 (s, 6H, Si(CH₃)₂).

  • HPLC Purity : ≥95% (C18 column, MeCN/H₂O = 80:20).

Industrial-Scale Considerations

For kilogram-scale production, the iridium-catalyzed route is preferred due to fewer steps. Key optimizations include:

  • Catalyst Recycling : Employing immobilized Ir catalysts to reduce costs.

  • Solvent Recovery : Distilling THF for reuse, improving process sustainability.

Emerging Methodologies

Recent advances in photocatalytic borylation and electrochemical C–H activation show promise for milder conditions and improved atom economy. For example, manganese-based catalysts enable dehydrogenative borylation without sacrificial reagents, though applicability to silylated substrates remains untested .

Chemical Reactions Analysis

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane primarily involves its role as a reagent in chemical reactions. The dioxaborolane moiety acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous boronates:

Compound Core Structure Substituents/Linkers Molecular Weight (g/mol) Key Properties Reference
tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (Target) Phenoxy Methyl, TBS ether, boronate ~288.31 High stability due to silyl protection; liquid (oil)
(E)-tert-Butyldimethyl((4-methyl-5-(pinacolboron)pent-4-en-1-yl)oxy)silane (3h) Alkenyl chain Methyl, TBS ether, boronate, E-alkene 324.25 Moderate yield (75%); polarity (Rf = 0.26); sensitive to isomerization
4-(3-Methyl-5-(pinacolboron)pyridin-2-yl)morpholine Pyridine Methyl, morpholine, boronate 304.20 Heterocyclic core enhances hydrogen bonding; solid
3-(Trimethylsilyl)-5-(pinacolboron)phenoxybenzonitrile (4g) Phenoxy Nitrile, trimethylsilyl, boronate 347.24 Electron-withdrawing nitrile accelerates coupling; lower yield (62%)
tert-Butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane (3d) Dihydrophenanthrene Ethoxy linker, TBS ether, methyl 384.52 Bulky polycyclic structure; solid (48% yield); increased π-π interactions
(Z)-tert-Butyldimethyl((3-(pinacolboron)allyl)oxy)silane Allyloxy Z-alkene, TBS ether, boronate 298.22 Light-mediated reactivity; potential instability due to allylic strain
3-Methyl-5-(pinacolboron)-1H-pyrazole hydrochloride Pyrazole Methyl, boronate, HCl salt 264.13 Five-membered heterocycle; polar, water-soluble

Key Comparative Insights:

Reactivity in Cross-Coupling :

  • Aromatic boronates (e.g., target compound, 4g) exhibit higher stability and predictable reactivity in Suzuki-Miyaura couplings compared to alkenyl (3h) or allylic (8) variants, which may suffer from isomerization .
  • Electron-withdrawing groups (e.g., nitrile in 4g) enhance electrophilicity of the boronate, accelerating transmetallation .

Synthetic Accessibility: The target compound is synthesized via silylation of phenolic intermediates, achieving high yields (>90%) under standard conditions (imidazole, DMAP) . Allylic or alkenyl boronates (3h, 8) require longer reaction times (24–64 hours) and specialized conditions (e.g., non-acidic workup, photoredox catalysis) .

Stability and Handling :

  • Silyl-protected boronates (target, 3d, 4g) demonstrate superior moisture stability compared to unprotected analogs (e.g., pyrazole boronate in ) .
  • Heterocyclic boronates (pyridine, pyrazole) may exhibit reduced shelf life due to hydrolytic susceptibility .

Spectroscopic Signatures :

  • The tert-butyldimethylsilyl group in the target compound shows distinct ¹H NMR signals: δ 0.1–0.3 ppm (Si–CH₃) and δ 0.9 ppm (tert-butyl) .
  • Aromatic boronates display characteristic ¹¹B NMR shifts at δ 28–32 ppm, while allylic derivatives (3h, 8) exhibit upfield shifts (δ 18–22 ppm) .

Biological Activity

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (CAS No. 1218789-84-4) is an organosilicon compound that has garnered attention for its potential biological activities. This compound features a tert-butyldimethylsilyl group and a dioxaborolane moiety, which may contribute to its reactivity and stability in biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H31BO3SiC_{18}H_{31}BO_3Si, with a molecular weight of approximately 334.33 g/mol. The structure includes a phenoxy group that may facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC18H31BO3Si
Molecular Weight334.33 g/mol
IUPAC Nametert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
CAS Number1218789-84-4

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyldimethylsilyl chloride with 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of a base like triethylamine under anhydrous conditions. This multi-step process highlights the complexity of creating this compound for research purposes.

Anticancer Potential

Recent studies have indicated that compounds containing boron and silicon moieties exhibit significant anticancer activities. For instance:

  • Inhibition of MTH1 : Research has shown that boron-containing compounds can inhibit the MTH1 enzyme, which is crucial for maintaining nucleotide integrity in cancer cells. This inhibition leads to increased levels of damaged nucleotides and promotes apoptosis in cancer cells .
  • Cytotoxicity Studies : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The biological activity of this compound could be evaluated through assays measuring cell viability and apoptosis induction in these lines.

The proposed mechanism of action for the biological activity of this compound may involve:

  • Interaction with Cellular Targets : The phenoxy group may facilitate binding to specific proteins or enzymes involved in cell signaling pathways.
  • Induction of Oxidative Stress : Compounds with boron can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Study 1: Inhibition Assays

A study conducted on related compounds demonstrated that modifications in the dioxaborolane structure significantly affected their inhibitory potency against cancer cell lines. The presence of bulky groups like tert-butyldimethylsilyl enhanced solubility and bioavailability .

Study 2: Comparison with Other Organosilicon Compounds

Comparative studies have shown that while similar organosilicon compounds exhibit moderate biological activity, the unique structure of this compound may provide enhanced reactivity due to its dual functionality .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane?

The compound can be synthesized via coupling reactions involving silyl-protected intermediates. A validated method involves reacting potassium hydrogen carbonate with chlorinated precursors in 1,2-dimethoxyethane at 50°C for 16 hours, achieving yields up to 92% after chromatographic purification . Alternative routes may employ silylation agents (e.g., tert-butyldimethylsilyl chloride) under anhydrous conditions to protect hydroxyl groups during boronate ester formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR for characteristic peaks (e.g., tert-butyl groups at ~1.0 ppm, aromatic protons at 6.5–7.5 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., calculated MwM_w ~386.78) and detect impurities using reverse-phase columns with UV detection at 254 nm .
  • Elemental Analysis : Verify boron and silicon content to assess stoichiometric accuracy .

Q. What storage conditions are critical for maintaining stability?

The compound is sensitive to moisture and thermal degradation. Store at 2–8°C under inert gas (argon/nitrogen) in sealed, desiccated containers. Degradation products (e.g., silanol or boronic acid derivatives) may form if exposed to humidity .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence reactivity in cross-coupling reactions?

The silyl ether acts as a protecting group for phenolic oxygen, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during Suzuki-Miyaura couplings. Deprotection with fluoride sources (e.g., TBAF) regenerates the active hydroxyl group post-coupling . Kinetic studies show that steric hindrance from the tert-butyl group slows hydrolysis but enhances selectivity in multi-step syntheses .

Q. What analytical challenges arise when distinguishing this compound from structural analogs?

Impurities or isomers (e.g., regioisomeric boronate esters) may co-elute in chromatographic analyses. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1^1H-13^{13}C coupling .
  • Computational Modeling : Compare experimental LogP or topological polar surface area (TPSA) with simulated values (e.g., TPSA = 35.5 Ų for the parent structure) to identify discrepancies .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Temperature Control : Maintain reaction temperatures below 60°C to avoid silyl group migration .
  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand systems optimized for boronate coupling efficiency .
  • In-line Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to separate boronate esters from unreacted precursors .

Q. What role does this compound play in drug discovery pipelines?

It serves as a key intermediate in synthesizing heterocyclic scaffolds for kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras). For example, its boronate moiety enables late-stage diversification via Suzuki couplings to introduce aryl/heteroaryl pharmacophores . Bioactivity assays (e.g., enzyme inhibition or cellular cytotoxicity) require careful removal of silyl protecting groups to avoid false negatives .

Methodological Considerations

Q. How can researchers validate the compound’s compatibility with aqueous reaction conditions?

Perform stability tests in buffered solutions (pH 5–9) at 25°C. Monitor degradation via LC-MS over 24 hours. Data indicate <5% hydrolysis in pH 7.4 phosphate buffer, but rapid decomposition occurs under acidic (pH <3) or basic (pH >10) conditions .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Sequential Protection/Deprotection : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for phenols, Boc for amines) to minimize side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times for boronate ester formation (e.g., 30 minutes at 100°C vs. 16 hours conventionally) .

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